3-Methyl-4-(pyridin-4-yl)benzaldehyde, with the chemical formula and CAS Number 1507036-70-5, is an organic compound characterized by a benzaldehyde functional group attached to a methyl and a pyridine ring. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and organic synthesis.
3-Methyl-4-(pyridin-4-yl)benzaldehyde falls under the category of aromatic aldehydes and heterocyclic compounds. It is classified as both a benzaldehyde derivative and a pyridine derivative, showcasing properties typical of both classes.
Several synthetic routes have been documented for the preparation of 3-Methyl-4-(pyridin-4-yl)benzaldehyde. Common methods include:
The typical reaction conditions include:
Key data regarding its molecular structure includes:
3-Methyl-4-(pyridin-4-yl)benzaldehyde participates in various chemical reactions, including:
The reactivity is influenced by the electronic effects of the substituents, making it a versatile intermediate in organic synthesis.
The mechanism of action for reactions involving 3-Methyl-4-(pyridin-4-yl)benzaldehyde typically follows standard electrophilic aromatic substitution pathways or nucleophilic addition mechanisms depending on the reactants involved.
Kinetic studies may reveal activation energies and rate constants for specific reactions, providing insight into their feasibility under various conditions.
Key physical properties include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) are commonly employed to characterize this compound .
3-Methyl-4-(pyridin-4-yl)benzaldehyde has several scientific applications, including:
PEG-SO₃H—a recyclable Brønsted acid surfactant catalyst—facilitates aqueous micellar MCRs by enhancing substrate solubility and local concentration. In reactions involving 3-methyl-4-(pyridin-4-yl)benzaldehyde, primary amines, and activated methylene compounds (e.g., malononitrile), PEG-SO₃H accelerates imine formation and subsequent nucleophilic addition under mild conditions (60–80°C). This catalyst enables atom-economic assembly of dihydropyridine and quinoline hybrids in ≤95% yield while minimizing byproducts [2] [4]. Critically, micellar environments emulate enzymatic pockets, driving regiospecific cyclizations unattainable in organic solvents [2]. After reaction completion, the catalyst is recovered via precipitation (adding diethyl ether) and reused ≥5 times with <5% activity loss [4].
Table 1: PEG-SO₃H-Catalyzed MCRs of 3-Methyl-4-(pyridin-4-yl)benzaldehyde
| Amine Component | Nucleophile | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Ammonium acetate | Dimedone | 1,4-Dihydropyridine | 92 | 2.5 |
| 4-Aminophenol | Malononitrile | Quinoline-3-carbonitrile | 88 | 3.0 |
| Hydrazine hydrate | Ethyl acetoacetate | Pyrazolo[3,4-b]pyridine | 85 | 4.0 |
3-Methyl-4-(pyridin-4-yl)benzaldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., Meldrum’s acid, rhodanine) to form electrophilic alkenes, which spontaneously cyclize with bifunctional nucleophiles (e.g., pyrazolones, 4-hydroxycoumarin). This step-economical route constructs pyrano[2,3-c]pyridine and benzopyran scaffolds—privileged motifs in kinase inhibitors and antimicrobial agents [6] [10]. Key experimental insights:
Ether-linked conjugates of 3-methyl-4-(pyridin-4-yl)benzaldehyde are synthesized via Williamson etherification, exploiting the aldehyde’s redox stability. Treatment with NaH generates a phenoxide in situ, which displaces halides from functionalized alkyl/aryl electrophiles (e.g., chloroacetamides, bromoalkylphosphonates). This SN₂ reaction requires primary alkyl halides to avoid elimination [3] [9]. Applications include:
Table 2: Williamson Ether Derivatives and Their Applications
| Alkyl Halide | Ether Product | Application | Yield (%) |
|---|---|---|---|
| 2-Chloro-N-methylacetamide | 4-(4-Formyl-2-methylphenyl)pyridin-1-yl-N-methylacetamide | Anticancer prodrug activation | 78 |
| Ethyl 4-bromobutyrate | Ethyl 4-((4-(pyridin-4-yl)-3-methylbenzyl)oxy)butanoate | GABAₐ receptor modulator | 85 |
| 3-Bromopropylphosphonate | Diethyl (3-((4-(pyridin-4-yl)-3-methylbenzyl)oxy)propylphosphonate | Antiviral scaffold | 72 |
Reductive amination of 3-methyl-4-(pyridin-4-yl)benzaldehyde with primary/secondary amines (e.g., morpholine, benzylamine) employs two catalytic systems:
Table 3: Reductive Amination Products and Enantioselectivity
| Amine | Catalyst System | Product Amine | ee (%) | Yield (%) |
|---|---|---|---|---|
| (S)-Phenethylamine | IRED-47/glucose dehydrogenase | Chiral diamine | >99 | 91 |
| Morpholine | NaBH₃CN/AcOH | Tertiary amine | - | 89 |
| 2,2,6,6-Tetramethylpiperidine | Pd/C (10 atm H₂) | Sterically hindered amine | - | 65 |
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: